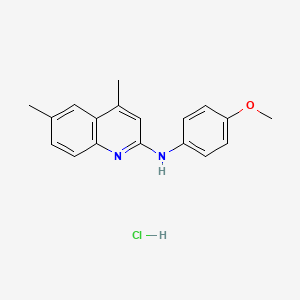![molecular formula C17H26N4O4 B5157738 5-(4-morpholinyl)-N-[3-(4-morpholinyl)propyl]-2-nitroaniline CAS No. 6145-89-7](/img/structure/B5157738.png)
5-(4-morpholinyl)-N-[3-(4-morpholinyl)propyl]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-morpholinyl)-N-[3-(4-morpholinyl)propyl]-2-nitroaniline is a chemical compound that has been synthesized for research purposes. It is commonly referred to as MNPA and belongs to the family of nitroanilines. MNPA has been found to have potential applications in scientific research due to its unique properties.
Mechanism of Action
MNPA works by inhibiting the activity of certain enzymes involved in cancer growth and neurodegenerative diseases. It has been found to be a potent inhibitor of the enzyme, acetylcholinesterase, which is involved in the breakdown of the neurotransmitter, acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and physiological effects:
MNPA has been found to have various biochemical and physiological effects. It has been found to increase acetylcholine levels in the brain, which can improve cognitive function. MNPA has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and can be used in various in vitro and in vivo experiments. However, MNPA has certain limitations such as its limited solubility in water and its potential to form insoluble aggregates.
Future Directions
There are several future directions for the research on MNPA. One potential direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Another potential direction is to study its potential use in the treatment of bacterial infections due to its anti-inflammatory properties. Further studies can also focus on improving the solubility and stability of MNPA for better use in lab experiments.
Synthesis Methods
MNPA can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with morpholine and propylene oxide. The resulting product is then further reacted with morpholine to yield MNPA. The purity of the final product can be confirmed through various analytical techniques such as NMR and HPLC.
Scientific Research Applications
MNPA has been found to have potential applications in scientific research. It has been studied for its potential use in cancer treatment due to its ability to inhibit the activity of certain enzymes involved in cancer growth. MNPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-morpholin-4-yl-N-(3-morpholin-4-ylpropyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c22-21(23)17-3-2-15(20-8-12-25-13-9-20)14-16(17)18-4-1-5-19-6-10-24-11-7-19/h2-3,14,18H,1,4-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBGCWPAOYWEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387377 |
Source


|
| Record name | 5-(Morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6145-89-7 |
Source


|
| Record name | 5-(Morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)



![N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157706.png)
![4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)
![5,12-bis(2-hydroxyethyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5157720.png)

![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5157736.png)